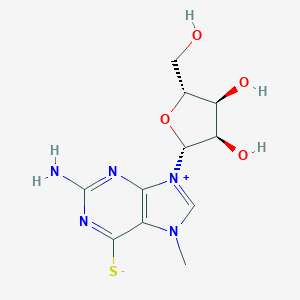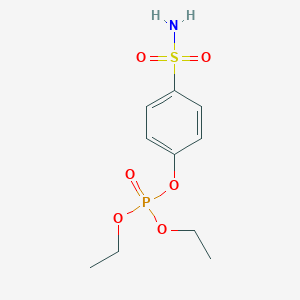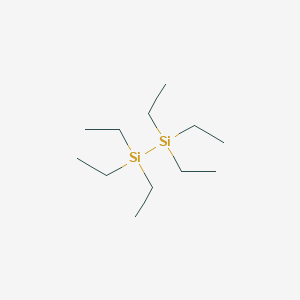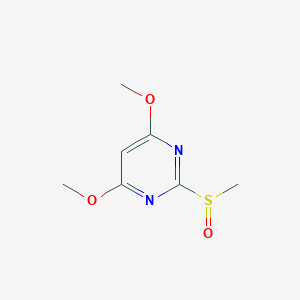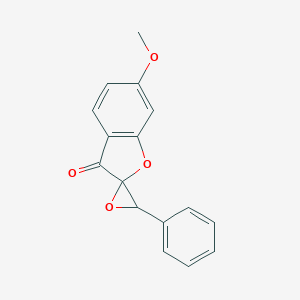
6-Methoxyaurone epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyaurone epoxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of the natural product, 6-Methoxyaurone, which is found in a variety of plant species. The epoxide form of 6-Methoxyaurone has been synthesized in the laboratory and has been shown to have interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 6-Methoxyaurone epoxide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant activity, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
In addition to its potential as an anticancer agent, 6-Methoxyaurone epoxide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methoxyaurone epoxide in lab experiments is that it is relatively easy to synthesize in the laboratory. This compound also has interesting properties that make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it is not yet fully understood how it interacts with biological systems. More research is needed to determine the optimal conditions for using this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on 6-Methoxyaurone epoxide. One area of interest is its potential as an anticancer agent. More research is needed to determine the optimal conditions for using this compound in cancer treatment, as well as its potential side effects. Another area of interest is its potential as a treatment for inflammatory and neurodegenerative diseases. Further research is needed to determine the optimal conditions for using this compound in these applications. Finally, more research is needed to fully understand the mechanism of action of 6-Methoxyaurone epoxide in biological systems.
Méthodes De Synthèse
The synthesis of 6-Methoxyaurone epoxide involves several steps. The starting material is 6-Methoxyaurone, which is first converted to a diol intermediate. This intermediate is then treated with a peracid, such as m-chloroperbenzoic acid, to form the epoxide. The reaction conditions must be carefully controlled to ensure that the desired product is obtained in high yield and purity.
Applications De Recherche Scientifique
6-Methoxyaurone epoxide has been the subject of scientific research due to its potential applications in various fields. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 6-Methoxyaurone epoxide in cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death.
Propriétés
Numéro CAS |
10173-78-1 |
|---|---|
Nom du produit |
6-Methoxyaurone epoxide |
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
6-methoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C16H12O4/c1-18-11-7-8-12-13(9-11)19-16(14(12)17)15(20-16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Clé InChI |
XQNZZUOCNPCTPY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



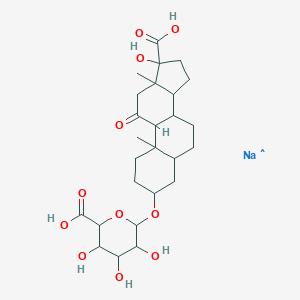
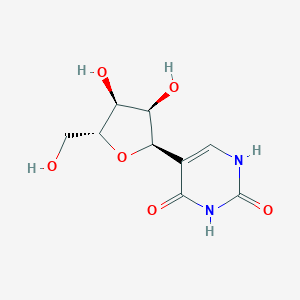
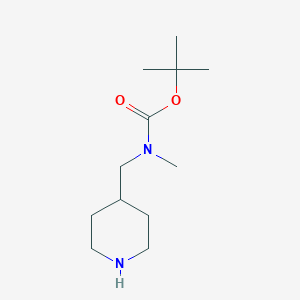
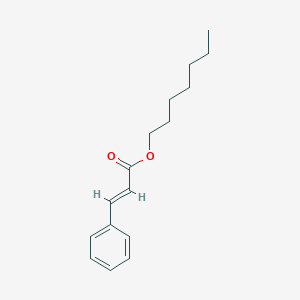
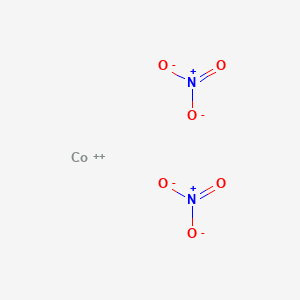
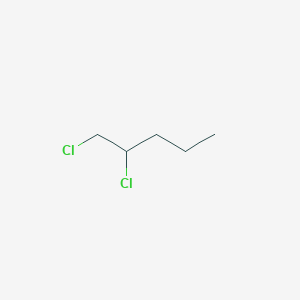
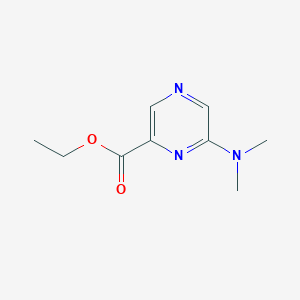
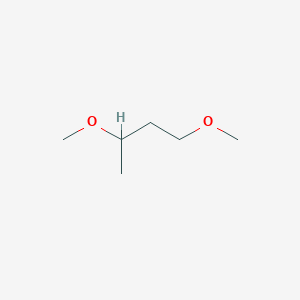
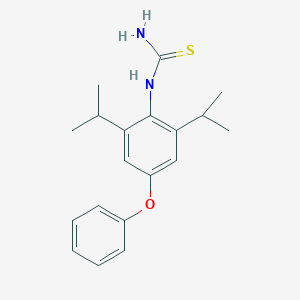
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
